molecular formula C14H13N3O2 B2920068 4-(1-Acetyl-1H-indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one

4-(1-Acetyl-1H-indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one

Cat. No.: B2920068
M. Wt: 255.27 g/mol
InChI Key: LWAAWXPHUVBIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

StA-IFN-1 is a small molecule inhibitor that targets the interferon (IFN) induction pathway. Its chemical structure consists of a 4-(1-acetyl-1H-indol-3-yl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one core . This compound plays a crucial role in regulating immune responses and has garnered interest in both basic research and potential therapeutic applications.

Chemical Reactions Analysis

StA-IFN-1 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain unspecified. The major products formed from these reactions are also not explicitly documented.

Scientific Research Applications

StA-IFN-1 has found applications in several scientific fields:

Mechanism of Action

The precise mechanism by which StA-IFN-1 exerts its effects remains an active area of investigation. It likely interferes with key molecular targets or pathways involved in IFN induction. Further studies are needed to elucidate these mechanisms.

Properties

IUPAC Name

4-(1-acetylindol-3-yl)-3-methyl-1,4-dihydropyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-8-13(14(19)16-15-8)11-7-17(9(2)18)12-6-4-3-5-10(11)12/h3-7,13H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAAWXPHUVBIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1C2=CN(C3=CC=CC=C32)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Acetyl-1H-indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one
Reactant of Route 2
4-(1-Acetyl-1H-indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one
Reactant of Route 3
4-(1-Acetyl-1H-indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one
Reactant of Route 4
4-(1-Acetyl-1H-indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one
Reactant of Route 5
4-(1-Acetyl-1H-indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one
Reactant of Route 6
4-(1-Acetyl-1H-indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one

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